6-Methyl-9-phenyl-9H-purine
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Overview
Description
6-Methyl-9-phenyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play essential roles in various biological processes. The addition of methyl and phenyl groups to the purine structure can significantly alter its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-phenyl-9H-purine typically involves the coupling of 6- and 2-halo-9-phenyl-9H-purines with terminal acetylenes in dimethylformamide (DMF) catalyzed by bis(triphenylphosphino)palladium chloride [PdCl2(PPh3)2] . The reaction conditions include the use of basic and metal-free environments, often involving primary alcohols and N,N-dimethylamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the substituents.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed.
Major Products Formed
The major products formed from these reactions include various substituted purines, such as 6-carbamoyl-2-alkyl-9-phenyl-9H-purines .
Scientific Research Applications
6-Methyl-9-phenyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases involved in apoptotic events, leading to cell death by apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activities and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Carbamoyl-2-alkyl-9-phenyl-9H-purine
- 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine
- 8-Cyanated purine derivatives
Uniqueness
6-Methyl-9-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-11-12(14-7-13-9)16(8-15-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
NUPLTOLQRSTIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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